Structural Differentiation from Inactive Analog 4m: 4-(4-Fluorophenyl)thiazole vs. 5-Ethyl Ester Thiazole
Analog 4m, which incorporates an N,N-diallylsulfamoyl substituent at the para-position of its phenyl ring but bears a 5-ethyl ester-substituted thiazole ring, was reported to be completely inactive as a ZAC antagonist at concentrations up to 100 µM [1]. In contrast, the target compound (CAS 476626-13-8) pairs the identical N,N-diallylsulfamoyl moiety with a 4-(4-fluorophenyl)thiazol-2-yl group instead of the 5-ethyl ester thiazole. In the same study, a 4-fluorophenyl substitution pattern on the thiazole ring (as in analog 5a/TTFB) was associated with potent ZAC inhibition (IC50 ~1–3 µM), demonstrating that the 4-fluorophenylthiazole motif can confer activity even when the phenyl ring substitution is varied [1]. This structural departure formally distinguishes the target compound from the proven-inactive analog 4m and places it in a structural subclass with potential activity.
| Evidence Dimension | ZAC antagonist activity |
|---|---|
| Target Compound Data | Not directly reported; structurally combines diallylsulfamoyl-benzamide with 4-(4-fluorophenyl)thiazole |
| Comparator Or Baseline | Analog 4m: inactive at 100 µM (diallylsulfamoyl-benzamide with 5-ethyl ester thiazole); Analog 5a (TTFB): IC50 1–3 µM (3-fluorobenzamide with 4-tert-butylthiazole) [1] |
| Quantified Difference | Cannot be quantified; structure-based inference |
| Conditions | Xenopus oocyte two-electrode voltage clamp (TEVC) recordings, Zn²⁺-induced ZAC currents [1] |
Why This Matters
Users requiring a compound that pairs the diallylsulfamoyl benzamide scaffold with a 4-fluorophenyl-substituted thiazole for SAR exploration cannot use analog 4m or TTFB to interrogate this specific structural combination.
- [1] Madsen CA, Jensen AA, Stromgaard K, Kristiansen U, Pless SA, Frølund B, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. doi:10.1016/j.bcp.2021.114782. PMID: 34560054. View Source
